2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-phenylpyridine
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . Another compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, was synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . The molecular structure was further calculated by density functional theory (DFT), and the calculated data were consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Miyaura borylation and sulfonylation reactions , as well as nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as FT-IR, 1H NMR, and mass spectroscopy . The molecular electrostatic potential and frontier molecular orbitals were also calculated to further analyze the physical and chemical properties of the compounds .Future Directions
The future directions for research on “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-phenylpyridine” and similar compounds could involve further exploration of their potential applications in organic synthesis, pharmacy, and biology . They could also be used in the construction of stimulus-responsive drug carriers .
properties
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(12-19-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJOOAVHVCIHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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